5-hydroxy-2-(3-hydroxy-5-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
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Overview
Description
The compound 7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-5-hydroxy-2-(3-hydroxy-5-methoxy-phenyl)chroman-4-one is a complex organic molecule with multiple hydroxyl groups and a chromanone core. This compound is notable for its intricate structure, which includes several tetrahydropyran rings and a chromanone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-5-hydroxy-2-(3-hydroxy-5-methoxy-phenyl)chroman-4-one typically involves multiple steps, including the formation of tetrahydropyran rings and the chromanone core. The synthetic route may involve:
Formation of Tetrahydropyran Rings: This can be achieved through the cyclization of appropriate dihydroxy precursors under acidic conditions.
Attachment of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of Chromanone Core: The chromanone core can be synthesized through the condensation of phenolic compounds with appropriate aldehydes or ketones under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-5-hydroxy-2-(3-hydroxy-5-methoxy-phenyl)chroman-4-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
Reduction: The chromanone core can be reduced to form chromanol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-5-hydroxy-2-(3-hydroxy-5-methoxy-phenyl)chroman-4-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-5-hydroxy-2-(3-hydroxy-5-methoxy-phenyl)chroman-4-one involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its chromanone core may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-5-hydroxy-2-(3-hydroxy-5-methoxy-phenyl)chroman-4-one: can be compared with other similar compounds, such as:
Flavonoids: Compounds with similar chromanone cores but different substituents, known for their antioxidant and anti-inflammatory properties.
Polyphenols: Compounds with multiple hydroxyl groups, widely studied for their health benefits and potential therapeutic effects.
Tetrahydropyran Derivatives: Compounds with similar tetrahydropyran rings, used in various chemical and biological applications.
The uniqueness of 7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-5-hydroxy-2-(3-hydroxy-5-methoxy-phenyl)chroman-4-one lies in its combination of multiple hydroxyl groups, tetrahydropyran rings, and a chromanone core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H34O15 |
---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-5-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-14-6-15(31)20-16(32)8-17(41-18(20)7-14)11-3-12(30)5-13(4-11)38-2/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3 |
InChI Key |
TWAZWVPPDIUVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=CC(=C5)OC)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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